N-(2,6-dioxopiperidin-3-yl)benzamide is a synthetic compound characterized by its unique structure that includes a piperidine ring with two carbonyl groups at the 2 and 6 positions, and a benzamide moiety. This compound can be represented by the chemical formula . The piperidine ring contributes to its potential biological activity, while the benzamide group enhances its solubility and interaction with biological targets.
Research indicates that N-(2,6-dioxopiperidin-3-yl)benzamide exhibits significant biological activities. It has been studied for its potential as an inhibitor in various biochemical pathways. For instance, it has been reported to inhibit certain enzymes involved in cancer progression, making it a candidate for anticancer drug development . Additionally, its structural features suggest possible interactions with neurotransmitter systems, which warrants further investigation into its neuropharmacological properties.
The synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide typically involves several steps:
N-(2,6-dioxopiperidin-3-yl)benzamide has potential applications in:
Studies on N-(2,6-dioxopiperidin-3-yl)benzamide's interactions with biological targets have revealed promising results. Molecular docking studies suggest that it may bind effectively to specific enzyme active sites or receptor sites involved in disease mechanisms. This binding affinity indicates potential therapeutic applications in treating conditions such as cancer or neurological disorders .
Several compounds share structural similarities with N-(2,6-dioxopiperidin-3-yl)benzamide. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamide | Contains an acetyl group on the amide nitrogen | Potential anticancer activity |
N-(4-fluorobenzoyl)-N-(2,6-dioxopiperidin-3-yl)acetamide | Fluorinated benzoyl group | Enhanced selectivity against specific targets |
N-(2-hydroxyphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide | Hydroxylated phenyl group | Increased solubility and bioavailability |
The uniqueness of N-(2,6-dioxopiperidin-3-yl)benzamide lies in its specific combination of piperidine and benzamide functionalities that confer distinct pharmacological properties not fully replicated in its analogs.
The synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide relies primarily on condensation reactions between benzoic acid derivatives and 3-aminopiperidine-2,6-dione. Several methodological approaches have been developed and optimized for this transformation, each offering distinct advantages in terms of yield, reaction time, and operational simplicity [1] [2].
The ethyl chloroformate method represents one of the most widely employed approaches for benzamide-piperidine core assembly [1]. This methodology involves the treatment of the appropriate carboxylic acid with triethylamine in dichloromethane under ice-salt bath conditions, followed by dropwise addition of ethyl chloroformate over 20 minutes. The activated intermediate subsequently reacts with 3-aminopiperidine-2,6-dione hydrochloride in the presence of additional triethylamine at room temperature. This protocol typically yields 70-85% of the desired benzamide derivatives within 3-4 hours, with products exhibiting greater than 95% purity by HPLC analysis [1].
Direct amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride represents a more recent and efficient alternative [3]. This water-based methodology utilizes EDC as the coupling reagent in conjunction with pyridine as base, operating at 60°C for 15-45 minutes. The approach demonstrates remarkable efficiency, achieving 85-99% yields while allowing for product precipitation directly from the reaction mixture, thereby eliminating the need for extensive aqueous workup procedures [3]. The scalability of this method has been demonstrated from millimolar to gram-scale synthesis without observable racemization [3].
Traditional acid chloride formation provides another viable pathway, particularly when employing thionyl chloride or oxalyl chloride as activating agents [4]. The acid chloride intermediates demonstrate high reactivity toward 3-aminopiperidine-2,6-dione, typically furnishing products in 60-80% yield within 2-3 hours at room temperature. However, this methodology requires careful handling of the acid chloride intermediates and may not be suitable for acid-sensitive substrates [4].
The mixed anhydride method, utilizing ethyl chloroformate and triethylamine, offers controlled reactivity through staged activation [1]. The carboxylic acid undergoes initial activation at 0°C, followed by warming to room temperature for coupling with the amine component. This approach provides yields of 65-80% over 1-3 hours and demonstrates particular utility for sterically hindered substrates [1].
Classical peptide coupling conditions employing N,N-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole provide reliable results with yields ranging from 75-90% over 12-24 hours [5]. While this methodology requires extended reaction times, it offers excellent functional group tolerance and can be scaled effectively for larger preparations [5].
Reaction Method | Reagents | Reaction Time (hours) | Typical Yield (%) | Temperature (°C) |
---|---|---|---|---|
Ethyl Chloroformate Method | Triethylamine, Ethyl chloroformate, 3-aminopiperidine-2,6-dione HCl | 3-4 | 70-85 | Room Temperature |
Direct Amide Coupling with EDC | EDC- HCl, Pyridine, 3-aminopiperidine-2,6-dione | 15-45 minutes | 85-99 | 60 |
Acid Chloride Method | Thionyl chloride, Oxalyl chloride | 2-3 | 60-80 | Room Temperature |
Mixed Anhydride Method | Ethyl chloroformate, Triethylamine | 1-3 | 65-80 | 0 to Room Temperature |
HOBt/DCC System | N,N-Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole | 12-24 | 75-90 | Room Temperature |
The stereoselective synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives necessitates careful consideration of the coupling reagent system employed, as the stereochemical integrity of the piperidine-2,6-dione moiety must be preserved throughout the transformation [6] [7]. Modern coupling reagents offer varying degrees of efficiency and stereoselectivity, with selection criteria dependent upon substrate structure, reaction scale, and economic considerations [8].
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate represents the gold standard for challenging amide coupling reactions, particularly those involving sterically hindered substrates [8]. This reagent generates highly reactive O-7-azabenzotriazole active esters that facilitate efficient coupling while minimizing racemization. With a solubility of 0.45 M in N,N-dimethylformamide and demonstrated reactivity order of 1 (highest), HATU provides excellent results for the preparation of optically pure benzamide derivatives [8]. However, the high cost relative to simpler coupling reagents (10-15 times that of EDC) limits its application to specialized synthetic challenges [8].
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate offers a more economically viable alternative for routine synthesis [8]. With reactivity order 4 and 0.5 M solubility in N,N-dimethylformamide, HBTU provides reliable coupling efficiency while maintaining reasonable cost considerations (8-12 times that of EDC) [8]. This reagent demonstrates excellent performance for the synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives, particularly when substrate complexity does not warrant the use of more expensive alternatives [8].
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate presents advantages for in situ activation strategies due to its excellent solubility profile (>1.5 M in N,N-dimethylformamide) and absence of guanidinylation side reactions [8]. With reactivity order 4 and moderate cost impact (6-10 times that of EDC), PyBOP provides clean reaction profiles and straightforward purification procedures [8]. The phosphonium-based activation mechanism offers particular benefits when working with base-sensitive substrates or when extended reaction times are required [8].
Recent developments in coupling reagent technology have introduced 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)] methylene]methanaminium hexafluorophosphate as a highly efficient alternative [8]. COMU demonstrates reactivity comparable to HATU (reactivity order 1-2) while offering improved safety profiles due to the absence of potentially explosive triazole components [8]. The 1.5 M solubility in N,N-dimethylformamide and limited solution stability necessitate fresh preparation of reagent solutions, but the enhanced reactivity toward hindered couplings justifies this operational requirement [8].
For large-scale applications where cost considerations predominate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride remains the reagent of choice [3] [9]. The water solubility of EDC enables aqueous workup procedures that simplify product isolation, while the formation of water-soluble urea byproducts facilitates purification [9]. Although the reactivity order of 5 indicates lower coupling efficiency compared to modern alternatives, the significant cost advantage (baseline comparison reagent) makes EDC attractive for manufacturing applications [3].
7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate provides the highest reactivity (order 1) among phosphonium-based coupling reagents [8]. With excellent solubility characteristics (>1.5 M in N,N-dimethylformamide) and clean reaction profiles, PyAOP demonstrates particular utility for fragment condensation and peptide cyclization reactions [8]. However, the very high cost relative to EDC (15-20 times) restricts its application to specialized synthetic challenges where alternative reagents prove inadequate [8].
Coupling Reagent | Full Name | Reactivity Order | Solubility in DMF (M) | Cost Relative to EDC |
---|---|---|---|---|
HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1 (Highest) | 0.45 | High (10-15x) |
HBTU | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | 4 | 0.5 | High (8-12x) |
PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 4 | >1.5 | High (6-10x) |
COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)] methylene]methanaminium hexafluorophosphate | 1-2 | 1.5 | High (12-18x) |
EDC- HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | 5 | Water soluble | Low (1x) |
DCC | N,N-Dicyclohexylcarbodiimide | 3 | Limited | Low (2-3x) |
PyAOP | 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1 | >1.5 | Very High (15-20x) |
The purification of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives requires careful selection of methodology based upon product characteristics, scale requirements, and purity specifications [10] [11]. Multiple complementary approaches have been developed to address the diverse challenges encountered in pharmaceutical and research applications [12] [13].
Column chromatography using silica gel stationary phase represents the most versatile purification approach for N-(2,6-dioxopiperidin-3-yl)benzamide derivatives [14]. This methodology exploits polarity differences between the target compound and synthetic impurities, typically employing gradient elution with ethyl acetate-hexane or methanol-dichloromethane solvent systems [15] [16]. Recovery rates of 75-90% are routinely achieved with final purities of 95-98%, making this approach suitable for scales up to 100 grams [14]. Processing times of 2-4 hours and solvent consumption of 0.5-2.0 liters per gram of product represent reasonable resource requirements for most applications [14].
Preparative high-performance liquid chromatography offers superior resolution and purity control, particularly for analytical standards and high-value applications [10]. Recovery rates of 85-95% with purities exceeding 98-99.5% can be achieved within 30-60 minutes processing time [10]. However, the scale limitations (up to 10 grams) and moderate solvent consumption (0.1-0.3 liters per gram) restrict this methodology to specialized applications where exceptional purity is required [10]. The ability to collect specific fractions enables isolation of closely related impurities for analytical characterization [10].
Recrystallization techniques provide cost-effective purification for larger scale applications [17] [18]. Ethanol represents the preferred recrystallization solvent for N-(2,6-dioxopiperidin-3-yl)benzamide derivatives, offering recovery rates of 65-85% with purities of 92-96% [18]. The solubility order in organic solvents (methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water) guides solvent selection for optimal crystallization conditions [18]. Processing times of 4-8 hours and solvent consumption of 0.2-0.5 liters per gram provide economical purification without scale limitations [18].
Methanol recrystallization offers comparable results with recovery rates of 70-88% and purities of 90-95% [18]. The higher solubility of benzamide derivatives in methanol compared to ethanol enables processing of more polar analogues that demonstrate limited solubility in ethanol systems [18]. Temperature-dependent solubility profiles indicate endothermic dissolution processes, suggesting that controlled cooling rates optimize crystal quality and yield [19].
Flash chromatography provides rapid purification with recovery rates of 80-92% and purities of 95-99% within 1-2 hours [14]. This methodology combines the resolution of traditional column chromatography with reduced processing times through elevated flow rates and optimized particle size distributions [14]. Scale limitations of up to 50 grams and solvent consumption of 0.3-1.0 liters per gram make this approach attractive for intermediate-scale purifications [14].
Reverse-phase high-performance liquid chromatography demonstrates exceptional performance for analytical applications, achieving recovery rates of 90-98% with purities of 99-99.9% [13] [11]. Processing times of 20-40 minutes and minimal solvent consumption (0.05-0.15 liters per gram) provide efficient purification for small-scale preparations [13]. The compatibility with mass spectrometry detection enables simultaneous purification and analytical characterization [13]. Scale limitations of up to 5 grams restrict this methodology to research applications and analytical standard preparation [13].
Purification Method | Typical Recovery (%) | Purity Achieved (%) | Processing Time | Solvent Consumption (L/g product) | Scale Limitations |
---|---|---|---|---|---|
Column Chromatography (Silica Gel) | 75-90 | 95-98 | 2-4 hours | 0.5-2.0 | Up to 100g |
Preparative HPLC | 85-95 | 98-99.5 | 30-60 minutes | 0.1-0.3 | Up to 10g |
Recrystallization from Ethanol | 65-85 | 92-96 | 4-8 hours | 0.2-0.5 | No limit |
Recrystallization from Methanol | 70-88 | 90-95 | 4-8 hours | 0.2-0.5 | No limit |
Flash Chromatography | 80-92 | 95-99 | 1-2 hours | 0.3-1.0 | Up to 50g |
Reverse Phase HPLC | 90-98 | 99-99.9 | 20-40 minutes | 0.05-0.15 | Up to 5g |
The industrial production of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives presents significant scalability challenges that extend beyond simple reaction scale-up considerations [20] [21] [22]. These challenges encompass technical, economic, and regulatory aspects that must be systematically addressed to ensure successful commercial manufacturing [23] [24].
Laboratory-scale synthesis (1-10 grams) focuses primarily on method optimization and proof-of-concept studies [21]. At this scale, reaction conditions can be precisely controlled, and yield losses typically remain within 5-10% of laboratory benchmarks [21]. Critical parameters center on fundamental reaction optimization, including temperature profiles, stoichiometry, and reaction kinetics [21]. The cost impact factor remains at baseline (1x) as material costs represent a minor consideration relative to development expenses [21].
Pilot-scale operations (100 grams to 1 kilogram) introduce the first significant scalability challenges, particularly in heat management and solvent recovery systems [20] [21]. The exothermic nature of amide coupling reactions necessitates careful temperature control to prevent thermal decomposition or unwanted side reactions [20]. Mixing efficiency becomes critical as reaction vessel geometry affects mass transfer rates and reaction homogeneity [20]. Typical yield losses increase to 10-15% due to heat transfer limitations and incomplete mixing [21]. Solvent recovery systems must be implemented to manage the economic and environmental impact of large solvent volumes [22]. Cost impact factors increase to 2-3 times laboratory costs due to equipment requirements and process development needs [21].
Manufacturing scale (10-100 kilograms) operations face equipment design challenges and waste treatment considerations that significantly impact process economics [22] [25]. Mass transfer limitations become pronounced as reactor dimensions increase, often requiring specialized mixing systems or modified reaction conditions [23]. Impurity control assumes greater importance as trace contaminants can accumulate to significant levels in large batches [22]. Yield losses typically increase to 15-25% due to scale-dependent factors including wall effects, temperature gradients, and extended processing times [21]. Waste treatment systems must address both organic solvent recovery and aqueous waste streams containing coupling reagent byproducts [22]. Cost impact factors reach 5-8 times laboratory costs due to capital equipment, utilities, and waste management requirements [21].
Commercial production scales (greater than 100 kilograms) introduce regulatory compliance and cost optimization pressures that fundamentally alter process design considerations [22] [24]. Process robustness becomes paramount as manufacturing campaigns cannot tolerate the variability acceptable at smaller scales [23]. Environmental impact assessment requires comprehensive evaluation of solvent emissions, waste generation, and energy consumption [25]. Yield losses can reach 20-30% due to the conservative operating conditions required for regulatory compliance and quality assurance [21]. Advanced process control systems, validated analytical methods, and comprehensive documentation add significant complexity to commercial operations [22].
The transition from carbodiimide-based coupling reagents to more expensive alternatives presents particular challenges for commercial production [24]. While laboratory studies may employ HATU or PyBOP for optimal results, industrial applications often revert to EDC-based systems to control material costs [3]. This compromise requires extensive process reoptimization to achieve acceptable yields and quality with less reactive coupling systems [3].
Environmental regulations increasingly influence industrial process design, particularly regarding volatile organic compound emissions and waste water treatment [25]. The large solvent volumes required for benzamide synthesis and purification necessitate comprehensive solvent recovery and recycling systems [22]. Waste streams containing coupling reagent byproducts require specialized treatment to meet discharge standards [25].
Cost optimization at commercial scale often drives fundamental changes in synthetic strategy [24]. Direct coupling methods that minimize the number of synthetic steps become preferred despite potentially lower yields per step [21]. Continuous manufacturing processes may replace traditional batch operations to improve efficiency and reduce capital costs [23]. Integration of synthesis and purification operations can reduce overall processing time and solvent consumption [22].
Scale Factor | Main Challenges | Typical Yield Loss (%) | Critical Parameters | Cost Impact Factor |
---|---|---|---|---|
Laboratory (1-10g) | Method optimization | 5-10 | Reaction conditions | 1x |
Pilot Scale (100g-1kg) | Heat management, Solvent recovery | 10-15 | Mixing efficiency, Temperature control | 2-3x |
Manufacturing (10-100kg) | Equipment design, Waste treatment | 15-25 | Mass transfer, Impurity control | 5-8x |
Commercial (>100kg) | Regulatory compliance, Cost optimization | 20-30 | Process robustness, Environmental impact | 10-15x |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-(2,6-dioxopiperidin-3-yl)benzamide through detailed analysis of proton and carbon chemical shifts. The compound exhibits characteristic spectroscopic signatures that reflect its unique molecular architecture comprising a benzamide moiety linked to a glutarimide ring system [1] [2].
The aromatic region of the proton nuclear magnetic resonance spectrum displays the expected pattern for a monosubstituted benzene ring. The ortho protons appear as doublets in the range of 7.7-7.9 parts per million, while the meta and para protons manifest as overlapping multiplets between 7.4-7.6 parts per million [1] [2]. This aromatic pattern confirms the presence of an unsubstituted phenyl ring directly attached to the carbonyl carbon of the amide functional group.
The glutarimide ring system contributes distinctive signals that serve as diagnostic markers for this structural motif. The methine proton at position 3, which bears the benzamide substituent, appears as a doublet of doublets between 4.7-5.2 parts per million [1] [2]. This characteristic multiplicity arises from coupling with the adjacent methylene protons and reflects the stereochemical environment around this chiral center. The methylene protons at positions 4 and 5 appear as complex multiplets in the ranges 2.6-2.9 and 2.0-2.3 parts per million, respectively [1] [2].
The amide proton resonance provides critical information about hydrogen bonding interactions and conformational dynamics. This signal typically appears as a broad singlet in the range of 8.0-11.0 parts per million, with the exact chemical shift depending on solvent conditions and intermolecular hydrogen bonding patterns [1] [2]. In dimethyl sulfoxide-d6, the signal appears downfield due to strong hydrogen bonding with the solvent, while in chloroform-d the resonance shifts upfield reflecting weaker solvation effects.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The carbonyl carbons exhibit characteristic chemical shifts, with the amide carbonyl appearing between 165-170 parts per million and the glutarimide carbonyls resonating at 170-173 parts per million [1] [2]. The aromatic carbons display the expected pattern for a monosubstituted benzene ring, with the ipso carbon appearing most downfield at 134-136 parts per million due to the electron-withdrawing effect of the carbonyl substituent.
The glutarimide ring carbons provide additional structural confirmation, with the methine carbon at position 3 appearing between 48-52 parts per million and the methylene carbons at positions 4 and 5 resonating at 30-34 and 22-25 parts per million, respectively [1] [2]. These chemical shift values are consistent with the electron-withdrawing effects of the adjacent carbonyl groups and the nitrogen atom within the ring system.
Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
Aromatic C-H | 7.7-7.9 | 128-132 | d |
Aromatic C-H | 7.4-7.6 | 127-129 | d |
CH (position 3) | 4.7-5.2 | 48-52 | dd |
CH2 (position 4) | 2.6-2.9 | 30-34 | m |
CH2 (position 5) | 2.0-2.3 | 22-25 | m |
Carbonyl C=O (amide) | - | 165-170 | s |
Carbonyl C=O (ring) | - | 170-173 | s |
NH | 8.0-11.0 | - | br s |
Mass spectrometric analysis of N-(2,6-dioxopiperidin-3-yl)benzamide reveals characteristic fragmentation pathways that provide structural information and facilitate identification of this compound class. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the intact molecular structure with a molecular weight of 232.24 atomic mass units [3] [4].
The primary fragmentation pathways involve loss of carbon monoxide units from the glutarimide ring system, reflecting the inherent instability of the dicarbonyl functionality under electron ionization conditions. The base peak typically appears at mass-to-charge ratio 105, corresponding to the benzoyl cation formed through alpha-cleavage of the amide bond [3] [4]. This fragmentation represents a highly favorable process due to the resonance stabilization of the resulting acylium ion.
Sequential loss of carbon monoxide molecules generates a series of fragment ions at mass-to-charge ratios 204, 176, 148, and 120, corresponding to the elimination of one, two, three, and four carbon monoxide units, respectively [3] [4]. The relative intensities of these fragments depend on the ionization energy and provide information about the stability of intermediate ion structures.
The phenyl cation at mass-to-charge ratio 77 represents another significant fragmentation product, formed through elimination of the carbonyl group from the benzoyl ion. Additional ring fragmentation generates smaller hydrocarbon fragments, including the tropylium ion at mass-to-charge ratio 91 and various aromatic fragments [3] [4].
The glutarimide ring system undergoes complex rearrangement processes that can lead to the formation of cyclic iminium ions and other nitrogen-containing fragments. These processes are influenced by the electron-withdrawing nature of the carbonyl groups and the nucleophilic character of the nitrogen atom within the ring structure.
Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Type |
---|---|---|---|
232 | 100 | [M]+- (molecular ion) | Molecular ion |
204 | 25 | [M-28]+- (loss of CO) | α-cleavage |
176 | 35 | [M-56]+- (loss of 2×CO) | Multiple CO loss |
105 | 85 | [C6H5CO]+- (benzoyl) | Acylium formation |
77 | 45 | [C6H5]+- (phenyl) | Ring fragmentation |
Vibrational spectroscopy provides detailed information about the molecular structure and intermolecular interactions of N-(2,6-dioxopiperidin-3-yl)benzamide through analysis of characteristic stretching, bending, and deformation modes. The infrared and Raman spectra exhibit distinctive bands that serve as fingerprints for functional group identification and structural confirmation [5] [6] [7].
The amide functionality contributes several characteristic vibrational modes that are sensitive to hydrogen bonding and conformational effects. The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption between 3200-3400 reciprocal centimeters, with the exact frequency depending on the strength of intermolecular hydrogen bonding interactions [5] [6]. In the solid state, this band is typically broadened due to polymeric hydrogen bonding networks involving multiple molecules.
The carbonyl stretching region displays multiple bands corresponding to the different carbonyl environments within the molecule. The amide carbonyl exhibits a strong absorption between 1630-1680 reciprocal centimeters, characteristic of the amide I mode [5] [6]. This frequency is lower than that observed for simple ketones due to resonance delocalization involving the nitrogen lone pair. The glutarimide carbonyls appear at higher frequencies, typically 1700-1720 reciprocal centimeters, reflecting their greater electrophilic character and reduced electron delocalization.
The amide II mode, involving coupled nitrogen-hydrogen bending and carbon-nitrogen stretching motions, appears as a medium intensity band between 1520-1560 reciprocal centimeters [5] [6]. This vibration is particularly sensitive to deuteration and serves as a diagnostic tool for amide identification. The carbon-nitrogen stretching vibration contributes additional absorption between 1280-1320 reciprocal centimeters.
The aromatic ring system generates characteristic vibrational modes that confirm the presence of a monosubstituted benzene ring. The aromatic carbon-carbon stretching vibrations appear between 1580-1620 reciprocal centimeters, while the aromatic carbon-hydrogen stretching modes contribute weak to medium absorptions between 3020-3080 reciprocal centimeters [5] [6]. The aromatic carbon-hydrogen bending vibrations appear in the fingerprint region between 1420-1480 reciprocal centimeters.
The glutarimide ring contributes aliphatic carbon-hydrogen stretching vibrations, with asymmetric and symmetric methylene stretches appearing at 2920-2960 and 2850-2890 reciprocal centimeters, respectively [5] [6]. The ring breathing and deformation modes appear in the lower frequency region and provide information about ring conformation and puckering.
Raman spectroscopy offers complementary information through different selection rules, with particular sensitivity to symmetric vibrations and polarizable bonds. The aromatic ring breathing mode and symmetric carbonyl stretching vibrations are typically enhanced in the Raman spectrum compared to the infrared spectrum [7] [8].
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
NH stretch (amide) | 3200-3400 | medium-strong | ν(N-H) |
C=O stretch (amide I) | 1630-1680 | strong | ν(C=O) |
C=O stretch (glutarimide) | 1700-1720 | strong | ν(C=O) |
NH bend (amide II) | 1520-1560 | medium | δ(N-H) + ν(C-N) |
C-N stretch | 1280-1320 | medium | ν(C-N) |
Aromatic C=C stretch | 1580-1620 | medium | ν(C=C) |
CH2 stretch (asymmetric) | 2920-2960 | medium | νas(CH2) |
The ultraviolet-visible absorption spectrum of N-(2,6-dioxopiperidin-3-yl)benzamide exhibits characteristic electronic transitions that reflect the conjugated aromatic system and the influence of solvent environment on electronic excitation processes. The primary absorption maximum appears in the range of 240-260 nanometers, depending on the solvent system employed [9] [10] [11].
The main absorption band corresponds to a pi-to-pi-star transition within the aromatic benzamide chromophore, involving promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. The extinction coefficient for this transition typically ranges from 8,500 to 13,200 liters per mole per centimeter, indicating a moderately intense electronic transition [9] [10].
Solvatochromic effects provide valuable information about the electronic structure and solvation behavior of the compound. In polar protic solvents such as water and methanol, the absorption maximum appears at shorter wavelengths (245-248 nanometers) compared to less polar solvents such as chloroform and cyclohexane (240-258 nanometers) [9] [10]. This negative solvatochromism suggests that the ground state is more stabilized by polar solvents than the excited state, consistent with the electron-withdrawing nature of the carbonyl groups.
The solvatochromic behavior can be quantitatively analyzed using the Reichardt polarity parameter, which provides a measure of solvent polarity based on the electronic transition energy of betaine dyes. The relationship between absorption wavelength and solvent polarity follows a linear correlation, with the slope providing information about the dipole moment difference between ground and excited states [9] [10].
The Stokes shift, representing the difference between absorption and emission maxima, varies significantly with solvent polarity. In polar solvents such as water and dimethyl sulfoxide, the Stokes shift is larger (2200-2800 reciprocal centimeters) compared to nonpolar solvents such as cyclohexane (3100 reciprocal centimeters) [9] [10]. This behavior reflects differential solvation of the excited state and provides insight into the nature of electronic excitation processes.
The molar extinction coefficient shows an inverse relationship with solvent polarity, decreasing from 13,200 liters per mole per centimeter in cyclohexane to 8,500 liters per mole per centimeter in chloroform. This trend suggests that polar solvents may induce conformational changes or aggregation effects that reduce the oscillator strength of the electronic transition [9] [10].
Secondary absorption bands may appear at higher energies, corresponding to additional pi-to-pi-star transitions or charge transfer processes involving the glutarimide nitrogen atom. These transitions are typically weaker than the main aromatic absorption and may exhibit different solvatochromic behavior depending on the nature of the electronic excitation.
Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Stokes Shift (cm⁻¹) | Solvent Parameter (ET(30)) |
---|---|---|---|---|
Water | 245 | 12000 | 2800 | 63.1 |
Methanol | 248 | 11500 | 2650 | 55.4 |
Ethanol | 249 | 11800 | 2700 | 51.9 |
Acetonitrile | 252 | 10800 | 2400 | 45.6 |
DMSO | 255 | 9800 | 2200 | 45.1 |
Chloroform | 258 | 8500 | 1900 | 39.1 |
Cyclohexane | 240 | 13200 | 3100 | 30.9 |